molecular formula C19H19ClF3NO5 B155362 Haloxyfop-etotyl CAS No. 87237-48-7

Haloxyfop-etotyl

Cat. No. B155362
CAS RN: 87237-48-7
M. Wt: 433.8 g/mol
InChI Key: MIJLZGZLQLAQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloxyfop-etotyl is a herbicide that is structurally similar to a group of 2-arylpropionates and is being evaluated for its effectiveness in weed control. It is known to undergo stereochemical inversion in mammalian species, as demonstrated in studies involving Fischer 344 rats. The compound has been shown to predominantly convert to the (R)-enantiomer after administration . Haloxyfop-etotyl is also part of the p-oxyphenoxypropanoate herbicide family, and its mode of action is not fully understood, although it has been observed to influence lipid metabolism in plants .

Synthesis Analysis

The synthesis of haloxyfop-related compounds involves regio- and stereoselective halohydroxylation reactions. For instance, 1,2-allenyl sulfoxides can be converted to E-2-halo-1-phenylsulfinyl-1-alken-3-ols through a reaction with halides and water, followed by Pd- or Ni-catalyzed cross-coupling reactions to yield multisubstituted allylic alcohols . Another related synthesis involves the reaction of 2-ethoxy-2-propenyl diethyl phosphate with organotins in the presence of Pd(0) complexes, which serves as an efficient halo acetone equivalent for cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of haloxyfop and its derivatives is characterized by the presence of a 2-aryloxypropionate group. The stereochemistry of haloxyfop is significant, as the (S)-enantiomer rapidly inverts to the (R)-enantiomer in biological systems, which has been observed in studies with Fischer 344 rats .

Chemical Reactions Analysis

Haloxyfop and its derivatives can participate in various chemical reactions. For example, haloxyfop-related compounds can undergo Pd- or Ni-catalyzed cross-coupling reactions, as mentioned in the synthesis analysis . Additionally, haloxyfop has been shown to inhibit the pyruvate and alpha-ketoglutarate dehydrogenase complexes in plants, which may be related to its herbicidal mode of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of haloxyfop-etotyl have been studied to some extent. For instance, a method has been developed for the determination of haloxyfop-etotyl in agricultural products using liquid chromatography-mass spectrometry, which indicates its stability and detectability in complex matrices . The influence of haloxyfop-ethoxyethyl on lipid metabolism in plants suggests that it interacts with biological membranes and may affect their integrity and function .

Relevant Case Studies

Case studies involving haloxyfop-etotyl include its stereochemical inversion in Fischer 344 rats , its influence on lipid metabolism in different plant species , and its inhibition of key metabolic enzymes in corn and soybean . These studies provide insights into the biological activity and potential environmental impact of haloxyfop-etotyl.

Scientific Research Applications

Application 1: Control of Poa annua in Turf Grass

  • Summary of the Application : Haloxyfop-etotyl is used as a post-emergence herbicide to control annual and perennial grass weeds . One specific application is the control of Poa annua, a weedy grass species that is often found in seedbanks .
  • Methods of Application or Experimental Procedures : The herbicide is applied post-emergence, meaning after the weeds have sprouted. In the study, two dose-response experiments were conducted to compare the sensitivity of a resistant population of P. annua to a susceptible population .
  • Results or Outcomes : The resistant population was found to be almost 20 times less sensitive to haloxyfop than a susceptible population . A target site mutation at position 2041, which replaced isoleucine with threonine in the carboxyltransferase (ct) domain of the Accase enzyme, was associated with resistance to haloxyfop in the resistant population .

Application 2: Control of Weeds in Soybean Crops

  • Summary of the Application : Haloxyfop-etotyl is used in agriculture for the control of weeds in soybean crops . It is applied post-emergence to manage a variety of weed species that can negatively impact the growth and yield of soybean crops .
  • Methods of Application or Experimental Procedures : The herbicide is applied post-emergence, after the weeds have sprouted. The exact application rate and timing can vary depending on the specific weed species present and the growth stage of the soybean crop .

Application 3: Control of Weeds in Beet and Sugar Beet Fodder

  • Summary of the Application : Haloxyfop-etotyl is also used for the control of weeds in beet and sugar beet fodder crops . These crops have a similar use pattern of Haloxyfop-etotyl .
  • Methods of Application or Experimental Procedures : As with other applications, the herbicide is applied post-emergence. The specific application rate and timing can depend on the weed species present and the growth stage of the beet and sugar beet fodder crops .
  • Results or Outcomes : The application of Haloxyfop-etotyl can effectively control weed species in beet and sugar beet fodder crops. The exact outcomes can vary based on factors such as the weed species present, the timing of application, and environmental conditions .

Application 4: Control of Weeds in Beans and Peas

  • Summary of the Application : Haloxyfop-etotyl is used in agriculture for the control of weeds in beans and peas . It is applied post-emergence to manage a variety of weed species that can negatively impact the growth and yield of these crops .
  • Methods of Application or Experimental Procedures : The herbicide is applied post-emergence, after the weeds have sprouted. The exact application rate and timing can vary depending on the specific weed species present and the growth stage of the crops .

Application 5: Metabolism Studies in Animals

  • Summary of the Application : Haloxyfop-etotyl has been used in studies to understand its metabolism in animals . These studies are important for understanding the potential impacts of the herbicide on non-target organisms .
  • Methods of Application or Experimental Procedures : In these studies, animals such as rats, mice, dogs, monkeys, and humans are dosed with Haloxyfop-etotyl, and various samples (e.g., blood, urine, faeces) are collected for analysis .
  • Results or Outcomes : These studies have shown that Haloxyfop-etotyl is metabolized and excreted by animals. The exact outcomes can vary depending on factors such as the species of animal, the dose of Haloxyfop-etotyl, and the duration of exposure .

Safety And Hazards

Haloxyfop-etotyl is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment .

Future Directions

The European Union (EU) has announced it intends to reduce the maximum residue limit (MRL) for haloxyfop . This means that canola treated with haloxyfop should not be delivered or received into the Australian grain handling system for canola segregations (grades) destined for export .

properties

IUPAC Name

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJLZGZLQLAQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058492
Record name Haloxyfop-etotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloxyfop-etotyl

CAS RN

87237-48-7
Record name Haloxyfop-ethoxyethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87237-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-etotyl [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087237487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-etotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Haloxyfop-(2-ethoxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOXYFOP-ETOTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94XN1YLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloxyfop-etotyl
Reactant of Route 2
Reactant of Route 2
Haloxyfop-etotyl
Reactant of Route 3
Reactant of Route 3
Haloxyfop-etotyl
Reactant of Route 4
Reactant of Route 4
Haloxyfop-etotyl
Reactant of Route 5
Reactant of Route 5
Haloxyfop-etotyl
Reactant of Route 6
Reactant of Route 6
Haloxyfop-etotyl

Citations

For This Compound
49
Citations
H Bagheri, A Es' haghi, A Es-haghi - International Journal of …, 2013 - Taylor & Francis
… EI mass spectra of these herbicides revealed that fenoxaprop-P-ethyl and quizalofop-P-ethyl exhibited [M-COOC 2 H 5 ] + as the base peak while, clodinafop-propargyl, haloxyfop-etotyl …
Number of citations: 14 www.tandfonline.com
M Saber, S Vojoudi, E Parsaeyan… - Journal of Entomological …, 2019 - jesi.areeo.ac.ir
… The LC50 values of propargite, benomyl, haloxyfop etotyl, … for propargite, benomyl, haloxyfop etotyl, imidacloprid and chlorpyrifos … Therefore, propargite, benomyl, haloxyfop etotyl and …
Number of citations: 4 jesi.areeo.ac.ir
A Es‐haghi, M Zare, H Piri‐Moghadam… - Journal of Separation …, 2015 - Wiley Online Library
… The developed method was compared to the literature for the analysis of clodinafop-propargyl, haloxyfop-etotyl, and fenoxaprop-P-ethyl and data are shown in Table 2. The proposed …
LIU Yang, D Shiping, LIU Dan, LI Shuhui, M Ziwei - 农药学学报, 2023 - nyxxb.cn
… , diflufenican, indoxacarb, lufenuron, etoxazol, fenpyroximate, clodinafop-propargyl and its metabolites clodinafop, trifloxystrobin and its metabolites trifloxystrobin acid, haloxyfop-etotyl, …
Number of citations: 0 www.nyxxb.cn
H Gao, H Zheng, P Zhang, J Yu, J Li, L Dong - Agronomy, 2022 - mdpi.com
… herbicide developed in the 1970s, and there are currently over 10 active ingredients available, including fenoxaprop-P-ethyl, clodinafop-propargyl, haloxyfop-etotyl and metamifop [15]. …
Number of citations: 1 www.mdpi.com
H Bagheri, M Dehghan, A Es' haghi, M Naderi - Analytical methods, 2013 - pubs.rsc.org
A new and convenient format of single drop microextraction (SDME) was developed and applied for isolation of some selected aryloxyphenoxypropionate herbicides from aquatic media…
Number of citations: 21 pubs.rsc.org
A Es-haghia, M Zareb, HP Moghadamb, H Bagherib - sid.ir
… Three pesticides from aryloxyphenoxypropionate group including clodinafop-propargyl, haloxyfop-etotyl and fenoxaprop-P-ethyl were extracted from aqueous samples by µ-SPE and …
Number of citations: 2 www.sid.ir
C Maneechote, C Preston, SB Powles - Pesticide Science, 1997 - Wiley Online Library
… The resistant NAS 4 biotype was also resistant to other APP herbicides and displayed 37and 10-fold resistance to —uazifop-butyl and haloxyfopetotyl respectively (Table 1). …
Number of citations: 78 onlinelibrary.wiley.com
HALI ES, M ZARE, MH PIRI, H BAGHERI - 2014 - sid.ir
… THREE PESTICIDES FROM ARYLOXYPHENOXYPROPIONATE GROUP INCLUDING CLODINAFOP-PROPARGYL, HALOXYFOP-ETOTYL AND FENOXAPROP-P-ETHYL WERE …
Number of citations: 2 www.sid.ir
H Bagheri, H Piri-Moghadam - Chromatographia, 2014 - Springer
… Furosemide, clodinafop-propargyl and haloxyfop-etotyl were also selected to investigate selectivity of the prepared MIX towards naproxen. Ratio of MIX/NIX, a criterion of selectivity, was …
Number of citations: 6 idp.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.